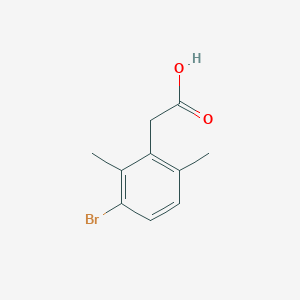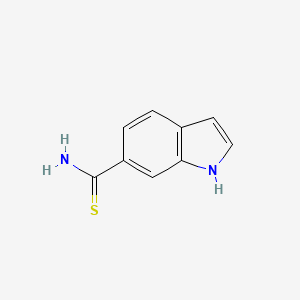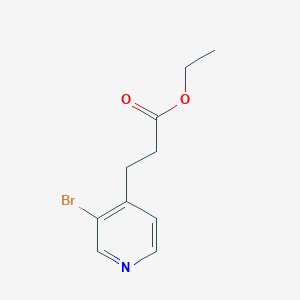
3,4-Dihydro-1,7-naphthyridin-2(1H)-one
描述
3,4-Dihydro-1,7-naphthyridin-2(1H)-one, also known as DHN, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DHN belongs to the family of naphthyridine derivatives, which have been extensively studied for their diverse biological activities.
作用机制
The mechanism of action of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one is not well understood, but it is believed to involve the modulation of various signaling pathways. For instance, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular stress. 3,4-Dihydro-1,7-naphthyridin-2(1H)-one also inhibits the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses. Additionally, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to inhibit the Akt/mTOR pathway, which is implicated in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been shown to exert various biochemical and physiological effects, such as reducing oxidative stress, improving mitochondrial function, and modulating glucose and lipid metabolism. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
3,4-Dihydro-1,7-naphthyridin-2(1H)-one has several advantages for lab experiments, such as its ease of synthesis and its diverse biological activities. It can be easily synthesized using simple and cost-effective methods, making it an attractive compound for medicinal chemistry research. Moreover, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one exhibits a wide range of biological activities, making it a versatile compound for investigating various disease pathways. However, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one also has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and dosage of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one for each specific application.
未来方向
There are several future directions for the research on 3,4-Dihydro-1,7-naphthyridin-2(1H)-one, including the development of novel 3,4-Dihydro-1,7-naphthyridin-2(1H)-one derivatives with improved pharmacological properties, the investigation of its mechanism of action, and the exploration of its therapeutic potential for various diseases. Moreover, the use of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one in combination with other drugs or natural compounds may enhance its therapeutic efficacy and reduce its potential toxicity. Additionally, the development of novel drug delivery systems for 3,4-Dihydro-1,7-naphthyridin-2(1H)-one may improve its bioavailability and targeting efficiency. Overall, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one represents a promising compound for the development of novel therapeutics for various diseases.
科学研究应用
3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-microbial properties. Several studies have investigated the potential of 3,4-Dihydro-1,7-naphthyridin-2(1H)-one as a therapeutic agent for various diseases. For instance, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Moreover, 3,4-Dihydro-1,7-naphthyridin-2(1H)-one has been reported to improve glucose homeostasis and insulin sensitivity in diabetic animal models.
属性
IUPAC Name |
3,4-dihydro-1H-1,7-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-2-1-6-3-4-9-5-7(6)10-8/h3-5H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQRUXZWPUNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696852 | |
| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
CAS RN |
885272-20-8 | |
| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-1,7-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1504144.png)
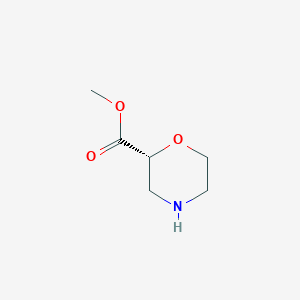
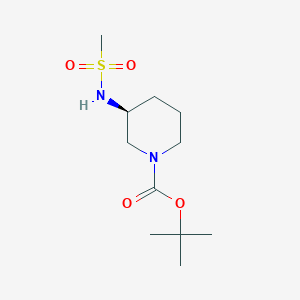
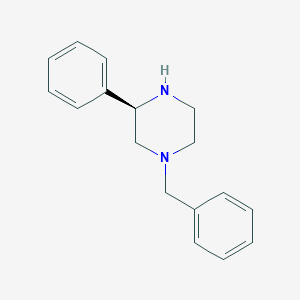

![3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504156.png)
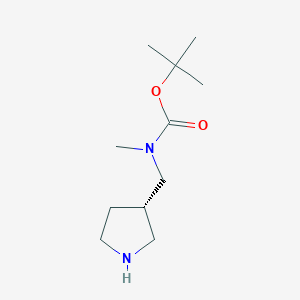

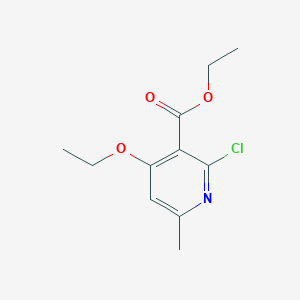

![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
